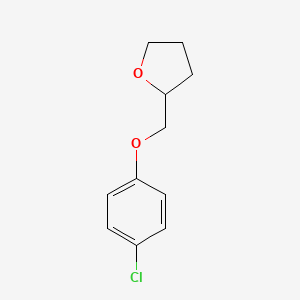

2-((4-Chlorophenoxy)methyl)tetrahydrofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenoxy)methyl]oxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFQVYNLECJSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464031 | |

| Record name | Furan, 2-[(4-chlorophenoxy)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828254-94-0 | |

| Record name | Furan, 2-[(4-chlorophenoxy)methyl]tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Substituted Tetrahydrofurans and Phenoxy Ethers

Strategies for Tetrahydrofuran (B95107) Ring Construction

The tetrahydrofuran ring is a prevalent feature in numerous natural products and biologically active compounds. nih.gov Consequently, a diverse array of synthetic methods for its construction has been developed, which can be broadly categorized into strategies involving cyclization reactions to form the ring and subsequent functionalization of the THF scaffold. nih.govnih.gov

The formation of the tetrahydrofuran ring is frequently achieved through intramolecular cyclization, where a linear precursor containing an oxygen nucleophile and an electrophilic center or a reactive species are induced to form the five-membered ring.

Radical cyclizations are powerful tools for forming C-C and C-O bonds under mild conditions, making them suitable for the synthesis of complex molecules containing the THF moiety. nih.govwikipedia.org These reactions typically involve the generation of a radical which then attacks a tethered multiple bond. wikipedia.org

A key challenge in radical cyclization is controlling the stereochemistry of the newly formed ring. In the synthesis of 2,4-disubstituted tetrahydrofurans, the trans-isomer is often the major product in the absence of controlling agents. diva-portal.org However, the diastereoselectivity can be influenced and even reversed by the addition of Lewis acids. For instance, the use of trialkylaluminums can switch the selectivity to favor the cis-isomer. diva-portal.org This control is attributed to the complexation of the Lewis acid to the oxygen atom, which influences the energy of the transition state. diva-portal.org Lee and others have developed radical cyclization approaches that have been successfully applied to the total synthesis of natural products containing THF rings. nih.gov

Table 1: Diastereoselectivity Control in Radical Cyclization for THF Synthesis diva-portal.org

| Reaction Condition | Major Product | Description |

|---|---|---|

| Unperturbed Reaction | trans-isomer | The thermodynamically more stable product is favored. |

Control of enantioselectivity in radical cascade cyclizations, while challenging, has been demonstrated using cobalt-based metalloradical catalysis, opening avenues for asymmetric synthesis of complex polycyclic systems containing THF rings. nih.gov

The Prins reaction and its variants are versatile methods for constructing oxygen-containing heterocycles. nih.govnih.gov While classically used for tetrahydropyran (B127337) (THP) synthesis, specific conditions can favor the 5-endo cyclization pathway to yield tetrahydrofuran rings. nih.govbeilstein-journals.org These reactions typically involve the acid-promoted condensation of a homoallylic alcohol with an aldehyde, generating an oxocarbenium ion that is subsequently trapped by the tethered alkene. nih.govimperial.ac.uk

Stereocontrol is a significant feature of Prins-type cyclizations. For example, SnBr₄-promoted oxonium-Prins cyclizations of substrates derived from E-configured styrenes can produce 2,3-disubstituted THFs. imperial.ac.uknih.gov The stability of the resulting benzylic cation drives the reaction, and the stereochemical outcome can be directed towards either cis or trans products depending on the reaction conditions and the nature of the nucleophile that traps the cationic intermediate. imperial.ac.uknih.gov Cascade reactions, such as the Prins/Friedel-Crafts sequence, allow for the construction of complex polycyclic systems incorporating a THF ring in a single, atom-economical operation. beilstein-journals.org

Table 2: Stereochemical Outcome in Oxonium-Prins Cyclization imperial.ac.uk

| Substrate Configuration | Transition State | Predicted Product Stereochemistry |

|---|---|---|

| E-configured styrene | Dipseudoequatorial (TSB-cis) | 2,3-cis |

The intramolecular addition of an alcohol (hydroalkoxylation) or an amine (hydroamination) across a carbon-carbon triple bond is a direct and atom-economical method for synthesizing heterocyclic compounds. Copper(I) complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the intramolecular hydroalkoxylation of alkynyl alcohols to form tetrahydrofurans with exocyclic double bonds. acs.org For example, the cyclization of 5-phenyl-4-pentyn-1-ol (B1279149) using an (IPr)Cu(Me) catalyst proceeds with high yield and quantitative stereoselectivity for the (Z)-isomer. acs.org The mechanism is believed to involve the insertion of the alkyne into a copper-alkoxide bond, followed by protonolysis. acs.org

Analogous intramolecular hydroamination of alkynes, often catalyzed by late transition metals like rhodium, palladium, and copper, provides a route to nitrogen-containing heterocycles and serves as a strategic parallel to THF synthesis. rsc.org

The use of chiral starting materials provides a reliable strategy for the synthesis of enantiomerically pure or enriched tetrahydrofurans. Chiral 1,4-diols are common precursors, undergoing acid-catalyzed cyclization to afford chiral THFs with high stereoselectivity. elsevierpure.com The stereochemistry of the final product is inherently controlled by the stereocenters present in the diol substrate. elsevierpure.com

Another powerful approach involves the Mead reductive cyclization of keto-β-lactones, which can be derived from alkenyl aldehydes. nih.gov This multi-step sequence allows for the diastereoselective construction of substituted tetrahydrofurans, where the stereochemical outcomes are rationalized by established models of Lewis acid-mediated additions and reductions of oxocarbenium ions. nih.gov Furthermore, intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group (like a sulfonate or halide) on the same molecule, are a cornerstone of THF synthesis, often starting from chiral polyols. nih.govorganic-chemistry.org

Table 3: Strategies for Stereoselective THF Synthesis from Chiral Precursors

| Precursor Type | Reaction | Key Features |

|---|---|---|

| Chiral 1,4-Diols | Acid-catalyzed cyclization | High stereoselectivity, inherent control from substrate. elsevierpure.com |

| Keto-β-Lactones | Mead Reductive Cyclization | Diastereoselective, proceeds via oxocarbenium ion reduction. nih.gov |

| Chiral Chloropolyols | Heating in water | Operationally simple, chemoselective for THF formation. organic-chemistry.org |

Beyond the initial ring construction, significant research has focused on developing new methods to introduce functionality onto the tetrahydrofuran scaffold. These methods provide access to a wider range of substituted derivatives.

Novel domino reactions, for instance, can furnish highly substituted THFs in a single step. A DABCO-catalyzed reaction between specific butanoates and allenoates produces 2,3,5-substituted tetrahydrofurans with multiple exocyclic double bonds in high yield. rsc.org Photochemical methods, such as the ring expansion of oxetanes, offer a metal-free and mild route to THF derivatives. rsc.org Furthermore, the development of C-H functionalization techniques allows for the direct modification of the THF ring without the need for pre-installed functional groups, representing a highly efficient and atom-economical strategy. organic-chemistry.org Other innovative approaches include the ring-opening of THF by frustrated Lewis pairs and glycosylation-initiated cationic ring-opening polymerization to create novel glycopolymers. rsc.orgacs.org

Novel Functionalization Approaches for Tetrahydrofuran Scaffolds

Formation of the Phenoxy Ether Linkage

The second critical transformation is the formation of the aryl-oxygen-carbon (Ar-O-C) bond. This can be achieved via several named reactions and general etherification strategies, with the choice often depending on the specific substrates and desired reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is "activated" by electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step mechanism involving the attack of a nucleophile on the aryl halide to form a negatively charged intermediate known as a Meisenheimer complex, followed by the loss of the halide leaving group. libretexts.org

For this reaction to be effective, the aryl halide typically needs to be substituted with strong electron-attracting groups, such as nitro (NO₂) or cyano (CN), at the ortho or para positions to stabilize the intermediate anion. libretexts.orgscientificupdate.com A general and practical route for synthesizing carbohydrate-aryl ethers using SNAr has been reported, where an alcohol, treated with a strong base like KHMDS, reacts with a diverse range of fluorinated (hetero)aromatics. acs.orgnih.govacs.orgresearchgate.net This methodology highlights the potential for using the alkoxide derived from (tetrahydrofuran-2-yl)methanol as the nucleophile to attack an activated 4-chlorinated aromatic ring, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-chlorobenzene. The reaction can also be activated by heterocyclic systems; for example, the electron-poor pyrazine (B50134) ring in a phenylquinoxaline structure can activate a fluorine atom for displacement by phenoxides. bohrium.com

The most common and versatile method for preparing asymmetrical ethers is the Williamson ether synthesis. wikipedia.orglearncbse.in This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgwikipedia.org To synthesize 2-((4-Chlorophenoxy)methyl)tetrahydrofuran, this would involve reacting sodium or potassium 4-chlorophenoxide with a 2-(halomethyl)tetrahydrofuran (e.g., chloromethyl, bromomethyl, or iodomethyl) or a related substrate with a good leaving group like a tosylate. masterorganicchemistry.com Because the Williamson synthesis is an SN2 reaction, it works best with primary alkyl halides, which minimizes competing elimination reactions. wikipedia.orglearncbse.inmasterorganicchemistry.com The 2-(halomethyl)tetrahydrofuran substrate is a primary halide, making this an ideal approach. wikipedia.org

Other alkylation strategies exist, such as the reaction of phenols with diazoalkanes or with olefins under acidic catalysis, although these are often less specific. alfa-chemistry.com The acid-catalyzed condensation of a phenol (B47542) with an alcohol can also form a phenoxy ether, but this method can be complicated by side reactions like the self-condensation of the alcohol. wikipedia.orgoup.com The selectivity of phenol alkylation can be influenced by factors such as the choice of base and the use of phase-transfer catalysts, which can help favor the desired O-alkylation product over C-alkylation byproducts. researchgate.net

Condensation reactions, particularly the Ullmann condensation, provide another route to form C-O ether bonds, though they are most traditionally used for the synthesis of diaryl ethers (Ar-O-Ar'). wikipedia.orgwikipedia.org The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with a phenol, typically requiring high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgbeilstein-journals.orgscielo.org.mx

Modern advancements have led to the development of milder, catalytic Ullmann-type syntheses. acs.orgorganic-chemistry.org These improved methods use catalytic amounts of a copper source, such as copper(I) oxide, in the presence of a ligand to accelerate the reaction, allowing for lower temperatures and broader substrate scope. acs.orgorganic-chemistry.org While the Ullmann reaction is primarily for coupling phenols with aryl halides, the underlying principle of copper-catalyzed C-O bond formation is a key concept in ether synthesis. wikipedia.org For the synthesis of an alkyl aryl ether like the target compound, the Williamson synthesis is generally more direct and efficient. wikipedia.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugating molecules. nih.govrsc.org This reaction does not form the phenoxy ether linkage itself but is used to attach a molecule already containing this moiety to another chemical entity.

To utilize this approach, the this compound molecule would first need to be functionalized with either a terminal alkyne or an azide (B81097) group. This derivatized molecule could then be "clicked" onto a second molecule (e.g., a biomolecule, polymer, or fluorescent dye) bearing the complementary functional group. nih.gov The CuAAC reaction is known for its high yield, stereospecificity (forming only the 1,4-disubstituted 1,2,3-triazole product), and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecular conjugates under mild conditions. nih.govjenabioscience.com This strategy is invaluable in fields like medicinal chemistry and materials science for linking different molecular building blocks together. nih.gov

Integration of Halogenated Moieties in Organic Synthesis

The introduction of halogen atoms, such as chlorine, is a fundamental and powerful strategy in organic synthesis. numberanalytics.comnumberanalytics.com Halogenated compounds are critical as final products and as versatile intermediates for further chemical transformations. rsc.org Approximately 20% of active pharmaceutical ingredients and 30% of modern agrochemicals contain at least one halogen atom. rsc.org

Methodologies for Incorporating Chlorine Atoms into Aromatic Systems

The most prevalent method for introducing a chlorine atom onto an aromatic ring, such as a phenol, is electrophilic aromatic substitution. numberanalytics.com This class of reactions involves the attack of an electrophilic chlorine species on the electron-rich aromatic ring. numberanalytics.com

Direct chlorination using molecular chlorine (Cl₂) is a common industrial approach. jalsnet.com However, because chlorine itself is not sufficiently electrophilic to react with many aromatic compounds, a Lewis acid catalyst is typically required. mt.com Common catalysts include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), which polarize the Cl-Cl bond, increasing its electrophilicity and facilitating the substitution. mt.comgoogleapis.com

Due to the hazardous nature of gaseous chlorine, alternative chlorinating agents have been developed for laboratory-scale synthesis. jalsnet.comisca.me N-Chlorosuccinimide (NCS) is a widely used solid reagent that provides a source of electrophilic chlorine under milder conditions, often in an aqueous medium, which can be more environmentally benign. isca.me Other reagents like sulfuryl chloride (SO₂Cl₂) and hypochlorites can also be employed for the chlorination of arenes. jalsnet.com An efficient approach involves the in-situ generation of molecular chlorine from the oxidation of hydrochloric acid (HCl) with an oxidizing agent like sodium chlorate (B79027) (NaClO₃) or hydrogen peroxide (H₂O₂), avoiding the transport and handling of elemental chlorine gas. jalsnet.com

Table 2: Selected Reagents for Aromatic Chlorination

Filter by Reagent:

| Reagent | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Chlorine (Cl₂) | Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Atom-economical; hazardous gas, requires catalyst. | mt.comgoogleapis.com |

| N-Chlorosuccinimide (NCS) | Aqueous or organic solvent, often with acid | Solid, easy to handle, milder conditions. | jalsnet.comisca.me |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis acid or radical initiator | Liquid reagent, can be used for selective chlorination. | jalsnet.com |

| HCl / H₂O₂ | Aqueous medium, sometimes under microwave | In-situ generation of Cl₂, avoids handling chlorine gas. | jalsnet.com |

| t-Butyl hypochlorite | Zeolite catalyst | Used for chlorination in specific catalytic systems. | jalsnet.com |

Influence of Halogenation on Synthetic Pathways

The incorporation of a chlorine atom into an organic molecule significantly alters its physical and chemical properties, which in turn influences subsequent synthetic steps. numberanalytics.com Halogenation can enhance the reactivity of a molecule, rendering it a valuable intermediate for further transformations. numberanalytics.com

The primary influence of a halogen on an aromatic ring is its electronic effect. Halogens exert a dual influence: they are electron-withdrawing through the inductive effect (due to their high electronegativity) and electron-donating through the resonance effect (due to their lone pairs of electrons). For chlorine, bromine, and iodine, the inductive effect dominates, making the aromatic ring less reactive towards further electrophilic substitution compared to unsubstituted benzene (B151609). However, the resonance effect directs incoming electrophiles to the ortho and para positions. In the synthesis of the 4-chlorophenol (B41353) precursor, this directing effect is crucial for achieving the desired regiochemistry.

Furthermore, the carbon-halogen bond introduces a new site of reactivity. The chlorinated aromatic ring becomes a substrate for various important reactions that are not possible with the parent phenol. These include nucleophilic aromatic substitution (under harsh conditions or if further activated) and, most significantly, a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated compounds key building blocks in the assembly of complex molecules. numberanalytics.com

Stereochemical Aspects and Conformational Analysis of 2 4 Chlorophenoxy Methyl Tetrahydrofuran Derivatives

Diastereoselectivity and Enantioselectivity in Tetrahydrofuran (B95107) Syntheses

The synthesis of substituted tetrahydrofurans, such as 2-((4-Chlorophenoxy)methyl)tetrahydrofuran, often generates stereocenters, making stereocontrol a critical aspect of their preparation. The creation of these chiral molecules with a high degree of purity requires sophisticated synthetic strategies that can direct the formation of specific stereoisomers.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of tetrahydrofuran synthesis, this is often controlled during the ring-formation step. Numerous methods have been developed to achieve high diastereoselectivity. nih.gov For instance, intramolecular cyclization reactions of acyclic precursors are a common strategy. The stereochemistry of the substituents on the starting material can influence the transition state of the cyclization, leading to a preferred diastereomer. organic-chemistry.org Metal-catalyzed reactions, such as those involving palladium or rhodium, can also provide excellent diastereocontrol by orchestrating the geometry of the bond-forming steps. organic-chemistry.org For example, palladium-catalyzed cyclization of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Another powerful approach is the [3+2] annulation reaction, where a three-atom component and a two-atom component combine to form the five-membered ring, often with a predictable stereochemical outcome dictated by the reagents and catalysts used. nih.gov

Enantioselectivity , the preference for the formation of one enantiomer over its mirror image, is typically achieved using chiral catalysts, reagents, or starting materials. Asymmetric catalysis is a highly efficient method for producing enantioenriched tetrahydrofurans. organic-chemistry.org For example, cinchona-alkaloid-based organocatalysts have been successfully employed in asymmetric cycloetherification reactions to produce tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org Similarly, the asymmetric Horner-Wadsworth-Emmons (HWE) reaction can be used to establish the absolute configuration early in a synthetic sequence, which is then carried through to the final chiral tetrahydrofuran product. acs.orgnih.gov The choice of chiral ligand in metal-catalyzed reactions, such as (R)-DTBM-SEGPHOS in copper-catalyzed cyclizations, is another key factor in inducing enantioselectivity. organic-chemistry.org

The table below summarizes various synthetic strategies and their effectiveness in controlling stereochemistry in tetrahydrofuran synthesis, which are applicable to derivatives like this compound.

| Synthetic Strategy | Stereochemical Control | Key Features | Reference |

| Asymmetric Horner-Wadsworth-Emmons / Cyclization | Absolute and Relative Configuration | The HWE reaction sets the absolute configuration, while the cyclization method controls the relative configuration. | acs.orgnih.gov |

| Intramolecular Additions (e.g., of alcohols to epoxides) | Diastereoselectivity | A foundational method often used in complex molecule synthesis; stereochemical outcome is influenced by precursor stereochemistry. | nih.gov |

| Metal-Catalyzed Cyclization (e.g., Pd, Rh, Cu) | Diastereoselectivity and Enantioselectivity | Choice of metal, ligand, and substrate dictates the stereochemical outcome. Chiral ligands are used for enantiocontrol. | organic-chemistry.org |

| Organocatalytic Cycloetherification | Enantioselectivity | Bifunctional catalysts (e.g., based on cinchona alkaloids) can provide high enantioselectivity under mild conditions. | organic-chemistry.org |

| Lewis Acid Mediated [3+2] Annulation | Diastereoselectivity | The reaction of allylsilanes with carbonyl derivatives can yield highly substituted tetrahydrofurans with good diastereoselectivity. | nih.gov |

Determination of Absolute and Relative Configurations for Substituted Tetrahydrofurans

Once a chiral substituted tetrahydrofuran is synthesized, determining its three-dimensional structure is a critical step. The relative configuration describes the spatial relationship between different stereocenters within the same molecule, while the absolute configuration defines the precise spatial arrangement of atoms, distinguishing between enantiomers (R vs. S configuration).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative configuration of molecules in solution. thieme-connect.de By analyzing parameters such as nuclear Overhauser effects (NOE), which identify atoms that are close in space, and scalar coupling constants (J-couplings), which provide information about dihedral angles between adjacent protons, the relative orientation of substituents on the tetrahydrofuran ring can be deduced. thieme-connect.denih.gov For complex structures, advanced 2D NMR techniques are indispensable. thieme-connect.de To determine the absolute configuration, NMR methods often require the use of a chiral derivatizing agent (CDA). nih.govresearchgate.net The chiral molecule is reacted with an enantiomerically pure CDA to form two diastereomers, which will exhibit different chemical shifts in the NMR spectrum, allowing for the assignment of the absolute configuration based on established models. researchgate.netfrontiersin.org

X-ray Crystallography provides the most definitive method for determining both the relative and absolute configuration of a molecule, provided that a suitable single crystal can be grown. wikipedia.org This technique involves diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. youtube.com For absolute configuration determination, the anomalous dispersion effect, particularly when heavy atoms are present (like the chlorine atom in this compound), is utilized in a technique known as Bijvoet analysis. nih.gov The structure of a molecule can also be unequivocally confirmed by X-ray crystallography, as demonstrated in various studies of complex organic compounds. capes.gov.bracs.org

The following table outlines the primary methods used for stereochemical determination.

| Method | Information Obtained | Principle | Reference |

| NMR Spectroscopy | Relative Configuration (NOE, J-coupling) | Measures through-space proximity and through-bond dihedral angles of nuclei. | thieme-connect.denih.gov |

| NMR with Chiral Derivatizing Agents | Absolute Configuration | Forms diastereomers with distinct NMR spectra, allowing for configurational assignment. | nih.govresearchgate.net |

| X-ray Crystallography | Absolute and Relative Configuration | Measures the diffraction of X-rays by a single crystal to produce a 3D model of the molecule. | wikipedia.orgacs.org |

Conformational Preferences and Dynamics of Tetrahydrofuran and Phenoxyalkyl Moieties

The five-membered tetrahydrofuran (THF) ring is not planar. It adopts puckered conformations to relieve torsional strain. scribd.com The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). nih.gov Recent studies have shown that for unsubstituted THF, the twisted C_2 conformer is slightly more stable than the bent C_s conformer. nih.gov The ring undergoes a low-energy process called pseudorotation, where the pucker travels around the ring, rapidly interconverting between various envelope and twist forms. berkeley.edu The presence of a substituent at the C2 position, such as the (4-chlorophenoxy)methyl group, will create a preference for certain puckered conformations to minimize steric interactions. lumenlearning.com The substituent will preferentially occupy a pseudo-equatorial position to reduce steric strain with the axial protons on the ring. lumenlearning.com The exact conformational equilibrium can be investigated using NMR spectroscopy by analyzing vicinal coupling constants over a range of temperatures or through computational chemistry. researchgate.net

The phenoxyalkyl moiety also possesses conformational flexibility, primarily due to rotation around the C-C and C-O single bonds. The orientation of the 4-chlorophenoxy group relative to the tetrahydrofuran ring is determined by the dihedral angles of the C2-C(methylene)-O-Phenyl bonds. The preferred conformation will seek to minimize steric hindrance and may be influenced by subtle stereoelectronic effects, such as stabilizing interactions between the lone pairs on the ether oxygens and antibonding orbitals of adjacent bonds. rsc.org Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, is a powerful tool for exploring the potential energy surface and identifying the most stable conformers of the entire molecule. cwu.edu These computational methods, combined with experimental data from techniques like NMR, provide a detailed picture of the molecule's dynamic behavior in solution. berkeley.edu

| Molecular Moiety | Conformational Feature | Description | Reference |

| Tetrahydrofuran Ring | Ring Puckering (Pseudorotation) | The ring is non-planar, adopting envelope (C_s) and twist (C_2) conformations to relieve strain. It rapidly interconverts between these forms. | nih.govberkeley.edu |

| 2-Substituent | Positional Preference | The (4-Chlorophenoxy)methyl group will favor a pseudo-equatorial orientation to minimize steric interactions. | lumenlearning.com |

| Phenoxyalkyl Side Chain | Rotational Isomers (Rotamers) | Rotation around the C-C and C-O single bonds leads to different spatial arrangements of the phenoxy group relative to the THF ring. | scribd.com |

Computational and Theoretical Investigations of 2 4 Chlorophenoxy Methyl Tetrahydrofuran and Analogues

Quantum Chemical Methods for Electronic Structure and Reactivity Modeling

Quantum chemical methods are at the forefront of computational investigations into the behavior of molecules like 2-((4-Chlorophenoxy)methyl)tetrahydrofuran. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular properties and reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. nih.gov DFT calculations are based on the principle that the energy of a molecule is a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying complex molecules. aip.org

In the context of this compound, DFT can be instrumental in determining its stable molecular geometries and exploring potential reaction pathways. For instance, studies on analogous chlorophenoxy herbicides have utilized DFT to investigate their degradation mechanisms initiated by hydroxyl radicals (•OH). These studies have shown that the most favorable reaction pathway often involves the addition of the •OH radical to the C1 carbon of the benzene (B151609) ring, which is bonded to the ether oxygen. The activation energies for such reactions are influenced by factors like steric hindrance and the electronic effects of substituents on the aromatic ring.

For the tetrahydrofuran (B95107) moiety, DFT has been employed to study the mechanisms of cycloaddition reactions in related furan (B31954) derivatives. nih.gov These investigations can distinguish between different mechanistic possibilities, such as concerted or stepwise pathways, by calculating the Gibbs free energies of activation for each route. aip.orgnih.gov For example, in the reaction of dienylfurans, a stepwise pathway involving the formation of a diradical intermediate was found to be the most favored. nih.gov

A hypothetical DFT study on the ether cleavage of this compound would likely involve mapping the potential energy surface for the reaction with an acid. This would allow for the identification of transition states and intermediates, providing a detailed picture of the reaction mechanism at a molecular level. The calculated geometric parameters, such as bond lengths and angles, for the reactant, transition state, and product would further elucidate the structural changes occurring during the reaction.

Table 1: Representative DFT-Calculated Activation Energies for Reactions of Analogous Compounds

| Reactant/Reaction Type | Method | Calculated Activation Energy (kcal/mol) | Reference |

| OH addition to C1 of DCPP | MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) | 3.61 | |

| OH addition to C1 of 4-CPA | MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) | 5.91 | |

| [8+2] Cycloaddition of Dienylfuran (Pathway D) | DFT | 29.4 | nih.gov |

| [4+2] Cycloaddition of Dienylisobenzofuran (Pathway C) | DFT | 16.6 | nih.gov |

This table presents data for analogous compounds to illustrate the types of results obtained from DFT calculations.

For a more rigorous understanding of reaction kinetics, ab initio calculations combined with Canonical Transition State Theory (TST) are employed. Ab initio methods derive information directly from first principles, without the inclusion of experimental data, offering a high level of theoretical accuracy. TST provides a framework for calculating the rate constants of elementary chemical reactions by assuming a quasi-equilibrium between the reactants and the transition state complex. nih.gov

Kinetic studies on the degradation of analogous compounds, such as chlorophenoxy herbicides and furan derivatives, have been successfully carried out using these methods. For example, the atmospheric oxidation of chloroprene (B89495) initiated by hydroxyl radicals was investigated using a combination of ab initio calculations and kinetic modeling. nih.gov Such studies typically involve the construction of a potential energy surface (PES) to identify all relevant minima (reactants, intermediates, products) and transition states. nih.govscm.com

In the context of this compound, a key reaction of interest is the cleavage of the ether bond. The kinetics of ether cleavage are known to be influenced by the stability of the carbocation intermediate that can form. aip.orgacs.org Ab initio calculations can be used to determine the energies of these intermediates and the corresponding transition states. The rate constants for different potential cleavage pathways (e.g., S_N1 vs. S_N2 mechanism) can then be calculated using TST. acs.orgresearchgate.net For instance, studies on the acidic cleavage of ethers have shown that the reaction can proceed through either an S_N1 or S_N2 pathway depending on the structure of the ether. acs.org

Furthermore, for reactions involving hydrogen abstraction, such as from the tetrahydrofuran ring, kinetic studies on analogous compounds like 2,5-dimethyltetrahydrofuran (B89747) have provided valuable data on barrier heights and bond dissociation energies. youtube.com These studies often employ high-level composite methods to achieve high accuracy in the calculated thermochemical and kinetic parameters. youtube.com

Table 2: Theoretical Kinetic Data for Reactions of Analogous Compounds

| Reaction | Theoretical Method | Calculated Parameter | Value | Reference |

| OH + 2-Acetylfuran (H-abstraction from CH3) | CCSDT/CBS/M06-2x/cc-pVTZ | Rate Constant at 300 K (cm³/molecule·s) | 1.25 x 10⁻¹² | scm.com |

| OH + 2-Acetylfuran (OH addition to C5) | CCSDT/CBS/M06-2x/cc-pVTZ | Rate Constant at 300 K (cm³/molecule·s) | 4.38 x 10⁻¹¹ | scm.com |

| H-abstraction from 2-MTHF by •OH | W1U and CBS-QB3 | Bond Dissociation Energy (kcal/mol) | Varies by C-H bond | youtube.com |

| Decay of Chlorophenoxy Herbicides | Peroxi-coagulation | Pseudo-first-order rate constant | Similar for various chlorophenoxy compounds | rsc.org |

This table presents kinetic data for analogous compounds to illustrate the outcomes of theoretical kinetic studies.

The EDA-NOCV method combines energy decomposition with an analysis of the deformation density, which represents the change in electron density upon bond formation. youtube.com The NOCVs are the eigenfunctions of the deformation density matrix and provide a visual and quantitative picture of the electron flow that constitutes the chemical bond. youtube.com This approach is particularly useful for characterizing both covalent bonds and weaker intermolecular interactions.

For this compound, an EDA-NOCV analysis could be applied to several key bonds and interactions. For example, the C-O bonds of the ether linkage could be analyzed by decomposing the molecule into a (4-chlorophenoxy)methyl fragment and a tetrahydrofuranyl radical. The analysis would reveal the relative contributions of electrostatic attraction, Pauli repulsion, and covalent (orbital) interactions to the stability of these bonds.

Furthermore, EDA-NOCV can elucidate the nature of non-covalent interactions, such as potential intramolecular hydrogen bonding or interactions between the chlorophenoxy and tetrahydrofuran rings. Studies on analogous systems, such as hydrogen bonding in tetrahydrofuran complexes, have successfully employed energy decomposition methods to quantify the various contributions to the interaction energy. aip.org

Table 3: Illustrative Energy Decomposition Analysis Components

| Interaction Type | Energy Component | Description |

| Covalent Bond | Electrostatic | The classical electrostatic attraction between the charge distributions of the fragments. |

| Pauli Repulsion | The destabilizing interaction arising from the overlap of filled orbitals on the two fragments. | |

| Orbital Interaction | The stabilizing interaction resulting from the mixing of occupied and unoccupied orbitals of the fragments, leading to charge transfer and polarization. | |

| Hydrogen Bond | Electrostatic | The dominant attractive force in many hydrogen bonds. |

| Polarization | The distortion of the electron clouds of the interacting molecules in response to each other's electric fields. | |

| Charge Transfer | The transfer of electron density from the hydrogen bond acceptor to the donor. |

This table provides a general overview of the components typically analyzed in an EDA study.

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful conceptual tool for understanding the energetics of chemical reactions. aip.org The ASM decomposes the potential energy along the reaction coordinate (ΔE) into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). The strain energy is the energy required to distort the reactants from their equilibrium geometries to the geometries they adopt at a given point along the reaction coordinate. aip.org The interaction energy is the actual interaction between the distorted reactants. aip.org

This model provides valuable insights into why activation barriers exist and what factors control them. By analyzing the strain and interaction curves, one can determine whether a reaction barrier is dominated by the energy required to deform the reactants or by a weak interaction between them in the transition state.

For this compound, the ASM could be applied to various potential reactions, such as the ether cleavage or electrophilic substitution on the aromatic ring. For instance, in an S_N2-type ether cleavage, the ASM would analyze the energy required to distort the tetrahydrofuran ring and the chlorophenoxy leaving group, as well as the interaction between the incoming nucleophile and the electrophilic carbon. The model can explain how changes in the nucleophile or substituents on the aromatic ring affect the activation barrier by altering the strain and interaction energies.

The ASM has been successfully applied to a wide range of organic reactions, including S_N2 and E2 reactions, cycloadditions, and electrophilic aromatic substitutions. nih.govaip.org For example, in Diels-Alder reactions, the model has been used to explain how the reactivity of different dienes and dienophiles is related to their distortion energies. aip.org In the context of electrophilic aromatic substitution on the chlorophenoxy moiety, the ASM could rationalize the regioselectivity (ortho, meta, para) by analyzing the strain associated with deforming the aromatic ring and the interaction energy between the ring and the incoming electrophile at different positions.

Table 4: Conceptual Framework of the Activation Strain Model

| Component | Description | Factors Influencing the Component |

| ΔE_strain | The energy required to deform the reactants from their ground-state geometries to their geometries at a specific point on the reaction coordinate. | Bond strengths, ring strain, steric hindrance within the reactant molecules. |

| ΔE_int | The interaction energy between the deformed reactant molecules at that specific point. | Electrostatic interactions, Pauli repulsion, orbital interactions (e.g., HOMO-LUMO gap). |

| ΔE (Total Energy) | The sum of the strain and interaction energies (ΔE = ΔE_strain + ΔE_int). | The overall energy profile of the reaction. |

This table outlines the fundamental components of the Activation Strain Model.

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical methods provide detailed information about the electronic structure and energetics of a system at specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to study the time evolution of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes that govern chemical reactions.

A crucial aspect of performing accurate MD simulations is the availability of a reliable force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For non-reactive simulations, classical force fields are often sufficient. However, to study chemical reactions, a reactive force field is required.

The ReaxFF (Reactive Force Field) is a formalism that allows for the simulation of chemical reactions by dynamically describing bond formation and breaking. aip.org The development of ReaxFF parameters for a specific class of compounds involves fitting the force field parameters to a large dataset of quantum mechanical calculations for various molecular structures, reactions, and transition states. nih.gov

Recently, significant progress has been made in developing ReaxFF parameters for chlorinated organic compounds. nih.govnih.gov These parametrizations cover the elements C, H, O, and Cl, making them suitable for simulating the reactivity of molecules like this compound. nih.gov The development process involves creating a training set of data from high-level quantum chemistry calculations, including potential energy surface scans for bond dissociations and reactions. The resulting force fields have been shown to be transferable and can accurately reproduce key properties and reaction pathways. nih.gov

With a validated ReaxFF for chlorinated organic compounds, one could perform reactive MD simulations on this compound to study its degradation pathways under various conditions, such as pyrolysis or oxidation. These simulations could reveal complex reaction networks, identify short-lived intermediates, and provide insights into the formation of various products, complementing the information obtained from static quantum chemical calculations. nih.gov

Table 5: Key Aspects of ReaxFF Development for Chlorinated Organic Compounds

| Development Step | Description | Example from Literature | Reference |

| Training Set Generation | Creating a comprehensive dataset of quantum mechanical calculations for relevant molecules, reactions, and transition states. | Relaxed potential energy surface scans for bond dissociations and reactions of small chlorinated hydrocarbons. | |

| Parameter Optimization | Fitting the ReaxFF parameters to the training set data using optimization algorithms. | Use of a novel optimization approach to obtain parameters for C, H, O, and Cl. | nih.gov |

| Validation | Testing the transferability and accuracy of the new force field on an independent set of quantum mechanical data. | Comparison of ReaxFF and ab initio energies and geometries for a validation set of chlorinated compounds. | nih.gov |

| Application | Using the developed force field to simulate complex reactive processes. | Studying the formation and decomposition of chlorinated dibenzofurans. | nih.gov |

This table summarizes the key stages involved in the development and application of a reactive force field for chlorinated organic compounds.

Atomistic Simulations of Intermolecular Interactions

The tetrahydrofuran (THF) ring is a key structural feature, and its interactions have been the subject of various simulation studies. For instance, MD simulations of THF in aqueous solutions reveal its ability to act as a hydrogen bond acceptor via the ring oxygen. arxiv.org The flexibility of the five-membered ring, which undergoes pseudorotation, also influences its interaction with neighboring molecules. arxiv.org In the case of this compound, the ether oxygen of the THF ring is expected to be a primary site for hydrogen bonding with protic solvents or other hydrogen bond donors.

The chlorophenoxy group introduces additional layers of complexity to the intermolecular interactions. The ether linkage in this group also presents a hydrogen bond accepting site. britannica.com Furthermore, the aromatic ring can participate in π-π stacking interactions with other aromatic systems. The chlorine substituent enhances the electron-withdrawing nature of the phenyl ring, influencing its electrostatic potential and, consequently, its interactions with polar molecules.

Simulations of related ether compounds, such as diethyl ether and diisopropyl ether, have elucidated the role of dipole-dipole interactions and London dispersion forces in their liquid structure and thermodynamics. arxiv.orgquora.com For this compound, a combination of these forces will be at play. The dominant intermolecular interactions are expected to be:

Dipole-dipole interactions: Arising from the permanent dipoles of the ether linkages and the carbon-chlorine bond.

Hydrogen bonding: The ether oxygens can act as hydrogen bond acceptors.

π-π stacking: The chlorophenyl ring can stack with other aromatic rings.

Molecular dynamics simulations on analogous systems, such as poly(ether ether ketone) (PEEK), have demonstrated how intermolecular ordering affects material properties. nih.gov Similarly, simulations of ether-linked phospholipids (B1166683) highlight the differences in bilayer structure and dynamics compared to their ester-linked counterparts, underscoring the importance of the ether linkage in molecular organization. nih.gov

A hypothetical simulation of this compound in a solvent like water would likely show a complex solvation shell structure. Water molecules would orient to form hydrogen bonds with the ether oxygens, while also interacting with the hydrophobic regions of the molecule, namely the aromatic ring and the aliphatic backbone of the THF ring. The interplay of these interactions dictates the molecule's solubility and partitioning behavior.

Table 1: Expected Intermolecular Interaction Types and Their Significance for this compound

| Interaction Type | Participating Moiety | Significance |

| Hydrogen Bonding (Acceptor) | Tetrahydrofuran Oxygen, Ether Oxygen | Governs interactions with protic solvents and other hydrogen bond donors. |

| Dipole-Dipole | C-O-C linkages, C-Cl bond | Contributes to the overall polarity and influences miscibility with polar solvents. |

| π-π Stacking | Chlorophenyl Ring | Important for self-association and interactions with other aromatic molecules. |

| Van der Waals Forces | Entire Molecule | Provides a general cohesive force, influencing boiling point and density. |

Quantitative Structure-Property Relationship (QSPR) Studies for Chlorinated Organic Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their macroscopic properties. nih.govyoutube.com These models are particularly valuable for predicting the properties of compounds that have not been synthesized or for which experimental data is scarce. For chlorinated organic compounds like this compound, QSPR can be employed to estimate a range of physicochemical properties crucial for environmental fate assessment and industrial applications.

While specific QSPR models for this compound were not found in the reviewed literature, studies on analogous chlorinated compounds, such as polychlorinated diphenyl ethers (PCDEs) and halogenated anisoles, provide a framework for understanding how such models are developed and what molecular descriptors are typically important. nih.govnih.gov

In a typical QSPR study, molecular descriptors are calculated from the chemical structure. These can include:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment).

These descriptors are then used to build a mathematical model, often using multiple linear regression (MLR) or more advanced machine learning algorithms, that predicts a specific property. For chlorinated compounds, QSPR models have been successfully developed to predict properties such as:

Vapor pressure: Crucial for understanding a compound's volatility.

Water solubility: A key parameter for environmental mobility.

Octanol-water partition coefficient (Kow): An indicator of a compound's lipophilicity and potential for bioaccumulation.

For instance, a QSPR study on halogenated methyl-phenyl ethers (anisoles) demonstrated that descriptors related to the electrostatic potential, molecular volume, and HOMO energy could effectively predict their vapor pressure, water solubility, and Kow. nih.gov Another study on PCDEs found that descriptors like average molecular polarizability, molecular weight, and total energy were significant, indicating the importance of intermolecular dispersive forces.

Based on these analogous studies, a QSPR model for predicting a property of this compound would likely include descriptors representing its size (e.g., molecular weight, van der Waals volume), polarity (e.g., dipole moment, descriptors from electrostatic potential), and electronic characteristics (e.g., HOMO/LUMO energies).

Table 2: Illustrative QSPR Descriptors and Their Relevance for Chlorinated Organic Compounds

| Descriptor Type | Example Descriptor | Property Influenced | Rationale |

| Constitutional | Molecular Weight | Boiling Point, Vapor Pressure | Larger molecules generally have stronger van der Waals forces. |

| Topological | Wiener Index | Boiling Point, Viscosity | Reflects the branching and compactness of the molecular structure. |

| Geometrical | Molecular Surface Area | Solubility, Reactivity | Represents the extent of interaction with the surrounding medium. |

| Electronic | Dipole Moment | Solubility, Polarity | Quantifies the overall polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Reactivity, UV-Vis Absorption | Relate to the molecule's ability to donate or accept electrons. |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Theoretical calculations have become an indispensable tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into its ¹H and ¹³C NMR spectra, aiding in structure elucidation and conformational analysis.

The prediction of NMR chemical shifts typically involves a multi-step process:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of these conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer. This is often done using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

While no specific theoretical NMR data for this compound were found, studies on related heterocyclic and substituted aromatic compounds provide a basis for what to expect. For example, research on the NMR spectra of substituted tetrahydrofurans has shown that the chemical shifts of the ring protons and carbons are sensitive to the nature and orientation of the substituents. arxiv.orgnih.gov The electronegativity and magnetic anisotropy of the (4-chlorophenoxy)methyl group would significantly influence the chemical shifts of the adjacent THF protons.

Similarly, theoretical studies on substituted benzenes and phenoxy compounds have demonstrated the ability of DFT to accurately predict the chemical shifts of aromatic protons and carbons. modgraph.co.uk The electronic effect of the chlorine atom (inductive withdrawal and resonance donation) and the ether oxygen would be reflected in the calculated chemical shifts of the aromatic ring.

The accuracy of the predicted chemical shifts depends on the chosen DFT functional and basis set. It has been shown that for heterocyclic compounds, methods like PBE0 and ωB97xD with modest basis sets can provide good accuracy when combined with linear regression analysis to correct for systematic errors. nih.gov

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Illustrative)

Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may differ.

| Proton(s) | Estimated Chemical Shift (ppm) | Rationale for Shift |

| Aromatic (ortho to O) | 6.8 - 7.0 | Shielded by the electron-donating effect of the ether oxygen. |

| Aromatic (ortho to Cl) | 7.2 - 7.4 | Deshielded by the electron-withdrawing effect of the chlorine atom. |

| Methylene (B1212753) bridge (-O-CH₂-) | 3.9 - 4.2 | Deshielded by the adjacent electronegative oxygen atom. |

| THF proton (at C2) | 4.0 - 4.3 | Deshielded by the adjacent ether oxygen and the substituent. |

| Other THF protons | 1.6 - 2.1 | Typical range for aliphatic protons in a five-membered ring. |

Applications of Tetrahydrofuran and Phenoxy Ether Scaffolds in Advanced Organic Synthesis

Utilization as Key Building Blocks in the Synthesis of Complex Molecules

Both tetrahydrofuran (B95107) and phenoxy ether moieties serve as crucial intermediates in the synthesis of complex natural products and pharmaceuticals. wikipedia.org Their inherent structural features can be exploited to control stereochemistry and build molecular complexity.

The tetrahydrofuran ring is a core component of numerous natural products, including lignans, polyether ionophores, and a large family of compounds known as annonaceous acetogenins (B1209576), which exhibit a wide range of biological activities such as antitumor and antimicrobial effects. nih.gov Synthetic chemists have developed numerous strategies to construct substituted THFs stereoselectively. nih.gov These methods include:

Intramolecular SN2 Reactions: Classical approaches often involve the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (like a halide or sulfonate) to form the THF ring. nih.gov

[3+2] Cycloaddition Reactions: Rhodium-catalyzed reactions of diazo compounds with aldehydes or alkenes can generate highly functionalized tetrahydrofurans. nih.gov

Oxidative Cyclization: Aerobic oxidative cyclization methods, sometimes using cobalt or vanadium catalysts, can convert precursors like homoallylic alcohols into substituted THFs. mdpi.com

For instance, the total synthesis of marine natural products like amphidinolide N and mandelalides has involved intricate steps to construct their embedded, highly oxygenated tetrahydrofuran fragments. nih.gov Similarly, chiral THF derivatives have been synthesized from materials like pantolactone to serve as building blocks for analogs of drugs such as the anti-diabetic empagliflozin (B1684318) and the HIV protease inhibitor amprenavir. sci-hub.seresearchgate.net

The phenoxy group, an aromatic ether, is also a key structural element in many drugs and natural products. wikipedia.orgnih.gov It is found in medications like the antimalarial quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org The synthesis of molecules containing this moiety often involves the Williamson ether synthesis, where a phenoxide ion displaces a halide from an alkyl chain. wikipedia.org This scaffold is frequently incorporated into drug design to act as a hydrogen-bond acceptor, which can improve pharmacokinetic properties. wikipedia.org For example, 4-phenoxy-phenyl isoxazoles have been synthesized as potential inhibitors of acetyl-CoA carboxylase (ACC) for cancer therapy. nih.gov

The following table provides examples of complex molecules synthesized using these scaffolds as key building blocks.

| Molecule Class/Name | Scaffold Used | Synthetic Application | Reference |

| Annonaceous Acetogenins | Tetrahydrofuran | Core structural unit of this large family of natural products. | nih.gov |

| Amphidinolide N | Tetrahydrofuran | A key fragment in the attempted total synthesis of this potent cytotoxic marine product. | nih.gov |

| Empagliflozin Analogs | Tetrahydrofuran | Chiral THF derivatives used as building blocks to create new analogs of this anti-diabetic drug. | sci-hub.seresearchgate.net |

| Amprenavir Analogs | Tetrahydrofuran | Chiral THF building blocks used to synthesize analogs of this HIV protease inhibitor. | sci-hub.seresearchgate.net |

| Diaryl Ethers (NNRTIs) | Phenoxy Ether | m-Aryloxy phenols used as intermediates for novel non-nucleoside reverse transcriptase inhibitors. | nih.gov |

| 4-Phenoxy-phenyl Isoxazoles | Phenoxy Ether | Designed and synthesized as potential acetyl-CoA carboxylase (ACC) inhibitors. | nih.gov |

Role in the Design and Construction of Molecular Scaffolds for Chemical Libraries

In drug discovery, the creation of chemical libraries containing a wide range of structurally diverse molecules is essential for identifying new therapeutic leads. Both tetrahydrofuran and phenoxy ether scaffolds are valuable in this context, particularly in diversity-oriented synthesis (DOS). cam.ac.ukcam.ac.uk DOS aims to generate collections of compounds that cover broad areas of chemical space, increasing the probability of finding molecules with novel biological activities. cam.ac.uk

The tetrahydrofuran ring, with its potential for multiple stereocenters and functional group handles, provides a rigid scaffold that can be elaborated in various ways. Strategies in DOS often involve branching pathways where a common intermediate is subjected to different reaction conditions to produce a variety of molecular skeletons. cam.ac.uk For example, a DOS strategy might start with a simple molecule that, through a series of divergent steps including cycloadditions and acylations, yields a library of compounds based on different frameworks, including those containing the THF motif. cam.ac.uk

Similarly, the phenoxy ether moiety is considered a "privileged scaffold" in medicinal chemistry because its presence is common across a wide range of biologically active compounds. nih.gov This makes it an attractive core for building focused libraries. By varying the substituents on both the phenyl ring and the attached alkyl or aryl group, chemists can generate a large number of analogs to explore structure-activity relationships (SAR). For instance, libraries of chlorophenoxyalkylamine derivatives have been synthesized to target the H3 receptor, and phenoxypyrimidine scaffolds have been used to develop dual CSF1R/DAPK1 inhibitors. nih.gov

The general strategies for creating diversity in chemical libraries include:

Skeletal Diversity: Creating a variety of different core molecular frameworks. cam.ac.uk

Appendage Diversity: Varying the side chains and substituents attached to a common core scaffold. cam.ac.uk

Stereochemical Diversity: Generating all possible stereoisomers of a molecule. cam.ac.uk

Both THF and phenoxy ether scaffolds are readily amenable to these diversification strategies, making them powerful tools in the construction of molecular libraries for high-throughput screening.

Integration into Hybrid Organic Molecules and Conjugates

The tetrahydrofuran and phenoxy ether scaffolds are frequently incorporated into larger, multifunctional molecules known as hybrid molecules or conjugates. This strategy involves linking the scaffold to another chemical entity, such as a peptide, another small molecule drug, or a polymer, to create a new molecule with combined or enhanced properties.

Peptide-drug conjugates are a prominent example. In this approach, a peptide sequence can be used to target the conjugate to a specific cell type or tissue. The synthesis of such conjugates often relies on creating stable linkages. For example, peptides can be elongated with cysteine residues and then attached to a carrier molecule containing a chloroacetyl group via a thioether linkage. nih.gov While this specific example uses a thioether, similar principles apply to creating phenoxy ether linkages, where a phenol-containing molecule could be coupled to a peptide. The synthesis of peptide-resorcinarene conjugates, for instance, has been achieved using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link peptide sequences to a larger scaffold. nih.gov Solid-phase peptide synthesis (SPPS) provides a robust platform for preparing the peptide components of these conjugates. google.comrsc.org

The phenoxy group itself can be a critical linker in the synthesis of complex polymers. Aromatic poly(ether ether ketone amide)s have been synthesized by polymerizing novel aromatic diamines that contain phenoxy linkages, resulting in materials with high thermal stability. researchgate.net

In another example of hybrid molecule synthesis, zwitterionic ring-opening copolymerization has been used to create copolymers of tetrahydrofuran and glycidyl (B131873) phenyl ether. researchgate.net This demonstrates how two different ether-containing monomers can be combined into a single polymer chain with tailored properties.

The integration of these scaffolds into conjugates is a versatile strategy used to:

Improve drug targeting and delivery.

Combine different biological activities into a single molecule.

Create novel materials with specific physical or chemical properties.

Enhance the pharmacokinetic profile of a bioactive molecule.

Tetrahydrofuran Derivatives in Catalysis and Ligand Design

Tetrahydrofuran derivatives, particularly those that are chiral, play a significant role in asymmetric catalysis as components of ligands. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can steer a chemical reaction to produce one enantiomer of the product preferentially over the other. nih.govresearchgate.net The development of effective chiral ligands is a cornerstone of modern synthetic organic chemistry, enabling the efficient production of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net

The THF ring provides a rigid and well-defined stereochemical backbone for a ligand. Its oxygen atom can act as a coordination site, and substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov For example, P-chiral bisphosphine ligands incorporating a THF structure have been shown to be highly effective in nickel-catalyzed asymmetric cyclizations to construct other chiral tetrahydrofuran rings. rsc.org

While C2-symmetric ligands (where the ligand has a twofold axis of rotation) have historically dominated the field, there is growing interest in non-symmetrical ligands, such as P,N-ligands, which have often outperformed their symmetric counterparts in various reactions. nih.gov Ligands incorporating the THF motif can be designed with either symmetry type. The choice of solvent can also be critical, and THF itself is often used as a solvent in these catalytic reactions. youtube.com

Key aspects of THF derivatives in catalysis include:

Chiral Backbone: The rigid THF ring provides a scaffold for positioning coordinating atoms in a specific 3D arrangement.

Tunability: Substituents on the THF ring allow for fine-tuning of the ligand's properties.

Versatility: THF-based ligands have been used with various transition metals (e.g., rhodium, palladium, nickel) for a range of asymmetric transformations, including hydrogenations and reductive cyclizations. rsc.orgorganic-chemistry.org

It has also been noted that in some catalytic systems, such as Ziegler-Natta polymerization, THF may not be an "innocent" ligand and can undergo ring-opening reactions when coordinated to highly reactive metal centers, altering the catalyst's properties. researchgate.net This highlights the complex role that THF can play, acting as both a ligand component and a reactive species.

Research into Renewable Tetrahydrofuran Derivatives as Green Solvents in Organic Reactions (e.g., 2-Methyltetrahydrofuran)

In the push towards more sustainable chemical processes, significant research has focused on replacing traditional, petroleum-derived solvents with greener alternatives. youtube.comyoutube.com 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a prominent bio-based solvent that serves as an excellent substitute for THF in many applications. riekemetals.comrsc.org

2-MeTHF can be synthesized from renewable biomass sources, such as levulinic acid, which is derived from carbohydrates. youtube.comresearchgate.net This contrasts with the industrial synthesis of THF, which typically relies on fossil fuels. youtube.com

Properties and Advantages of 2-MeTHF:

Compared to THF, 2-MeTHF offers several advantages that make it a more environmentally friendly choice:

Renewable Source: It is derived from biomass. youtube.comyoutube.com

Higher Boiling Point: 2-MeTHF has a boiling point of approximately 80°C, compared to THF's 66°C. This allows for a wider range of reaction temperatures and reduces solvent loss through evaporation. acs.org

Greater Stability: 2-MeTHF is less prone to forming explosive peroxides compared to THF.

The following table compares key properties of THF and its green alternative, 2-MeTHF.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Reference |

| Source | Fossil Fuels | Renewable Biomass | youtube.comyoutube.com |

| Boiling Point | ~66 °C | ~80 °C | acs.org |

| Water Solubility | Miscible | 14 g/100 mL at 20°C | |

| Key Applications | Grignard reactions, polymerizations, general solvent | Grignard reactions, cross-coupling, extractions | riekemetals.com |

Applications in Green Chemistry:

2-MeTHF has been successfully employed as a green solvent in a variety of organic reactions, including:

Grignard and Organozinc Reactions: It is an effective medium for the formation and reaction of organometallic reagents. riekemetals.com

Palladium-Catalyzed Cross-Coupling: It has been used in Suzuki-Miyaura cross-coupling reactions, demonstrating high efficiency. researchgate.net

Olefin Metathesis: It serves as a suitable solvent for ring-closing metathesis reactions. acs.org

Biocatalysis: It has been used in the enzyme-catalyzed synthesis of polyesters, sometimes yielding superior results compared to traditional solvents like toluene (B28343) and THF. rsc.org

Purification: It has been used as a green modifier in chromatography to make the purification process more eco-friendly and cost-effective. rsc.org

The use of THF itself, often in combination with water, is also being explored in the context of biomass valorization, where it aids in the fractionation of lignocellulose to produce valuable chemicals. nih.govresearchgate.net The development and adoption of renewable solvents like 2-MeTHF represent a significant step forward in making organic synthesis more sustainable. rsc.org

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2-((4-Chlorophenoxy)methyl)tetrahydrofuran in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation and closed systems to minimize inhalation exposure .

- Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases due to incompatibility risks .

- Wear chemical-resistant gloves (e.g., nitrile), safety goggles , and flame-retardant lab coats to prevent skin/eye contact .

- Store in airtight containers away from ignition sources, and ensure spill kits with inert absorbents (e.g., sand) are accessible .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to identify the chlorophenoxy methyl group and tetrahydrofuran ring protons (δ 3.5–4.5 ppm for ether linkages) .

- IR Spectroscopy : Confirm the C-O-C ether stretch (~1100 cm) and aromatic C-Cl bond (~750 cm) .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular ion peaks (e.g., m/z for C) and fragmentation patterns .

Q. How should researchers design synthetic routes for this compound derivatives?

- Methodological Answer :

- Step 1 : Start with tetrahydrofurfuryl alcohol as the core structure; introduce the chlorophenoxy group via nucleophilic substitution using 4-chlorophenol under basic conditions (e.g., KCO) .

- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C in aprotic solvents like 2-MeTHF) to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like solvent polarity (e.g., 2-MeTHF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and reflux duration to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- Scale-Up Considerations : Maintain inert atmospheres (N/Ar) to prevent oxidation during large-scale reactions .

Q. What strategies resolve crystallographic data discrepancies in this compound derivatives?

- Methodological Answer :

- Data Refinement : Use SHELXL for high-resolution refinement; apply TWIN/BASF commands to correct for twinning or anisotropic displacement errors .

- Validation Tools : Cross-check with PLATON or Mercury to validate hydrogen bonding and torsional angles .

- Contradiction Analysis : Compare experimental data with DFT-calculated structures (e.g., Gaussian) to identify outliers in bond lengths/angles .

Q. How can computational models predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with target proteins (e.g., ATF4 inhibitors in cancer pathways) .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP , polar surface area , and H-bond acceptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.